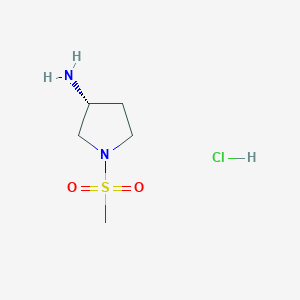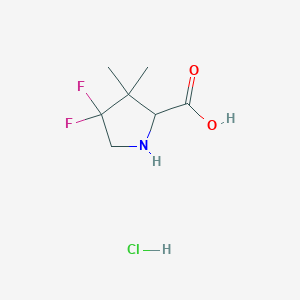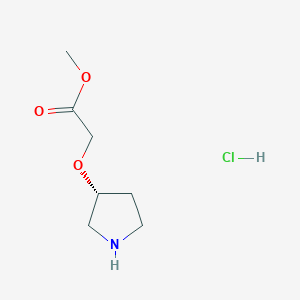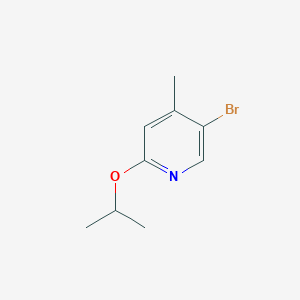
5-Bromo-2-isopropoxy-4-methylpyridine
Overview
Description
5-Bromo-2-isopropoxy-4-methylpyridine is a chemical compound with the CAS Number: 1239611-37-0 . It has a molecular weight of 230.1 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-isopropoxy-4-methylpyridine is 1S/C9H12BrNO/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-isopropoxy-4-methylpyridine are not available, related compounds have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis of Novel Derivatives
5-Bromo-2-isopropoxy-4-methylpyridine has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their potential as chiral dopants for liquid crystals and have shown significant biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Ligand Complexation
It's been involved in the synthesis of tridentate ligands based on substituted bipyridine, which are suited for complexation with lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Halogen-Rich Intermediates for Synthesis
This compound has been used in creating halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable in medicinal chemistry for synthesizing pentasubstituted pyridines (Wu et al., 2022).
Schiff Base Compounds
It is utilized in the synthesis of Schiff base compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, which have shown excellent antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Halogen Bonding and N-Arylation
The compound has been studied for its role in halogen bonding and N-arylation processes in chemistry, particularly in the interplay with haloarenenitriles (Baykov et al., 2021).
Antiviral Activity
Derivatives of 5-Bromo-2-isopropoxy-4-methylpyridine have been evaluated for antiviral activity, particularly against DNA viruses and retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Structural and Thermal Analysis
Its derivatives have been used in synthesizing copper(II) and oxido-vanadium(IV) complexes, which were studied for their structural and thermal properties (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-methyl-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPMHCTVQPXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxy-4-methylpyridine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

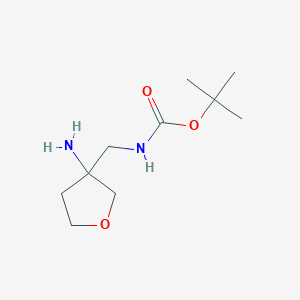
![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
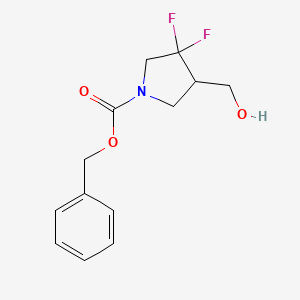
![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
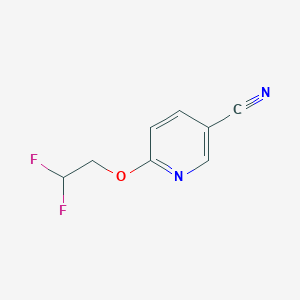
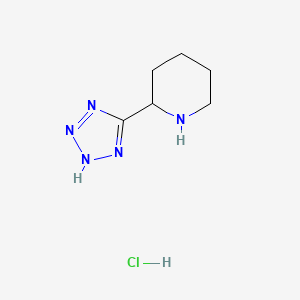
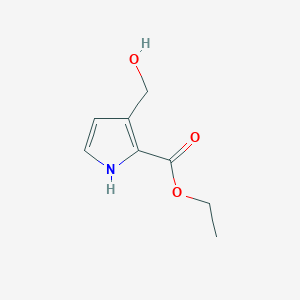
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
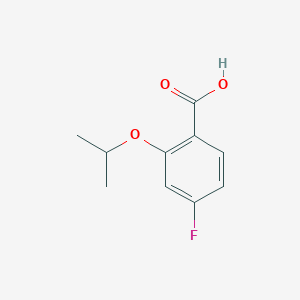
![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)
